Aldehyde dehydrogenase 3A1 inhibitor 1, commonly referred to as Aldh3A1-IN-1, is a compound designed to selectively inhibit the enzyme aldehyde dehydrogenase 3A1. This enzyme plays a significant role in various biological processes, particularly in the metabolism of aldehydes and the detoxification of reactive aldehyde species. The inhibition of aldehyde dehydrogenase 3A1 has implications in cancer biology, neurodegenerative diseases, and metabolic disorders.
The compound was synthesized and characterized as part of research aimed at developing selective inhibitors for aldehyde dehydrogenase isoforms. Studies have shown that selective inhibition can lead to therapeutic benefits in conditions where aldehyde dehydrogenase activity contributes to disease pathology.
Aldh3A1-IN-1 falls under the classification of small molecule inhibitors targeting enzymes involved in metabolic pathways. Specifically, it targets the aldehyde dehydrogenase family, which is crucial for the oxidative metabolism of aldehydes.
The synthesis of Aldh3A1-IN-1 typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that can be transformed into the target compound through a series of reactions including:
The synthesis often requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Aldh3A1-IN-1.
The molecular structure of Aldh3A1-IN-1 is characterized by specific functional groups that facilitate its interaction with the active site of aldehyde dehydrogenase 3A1. The compound's structure typically includes:
The molecular formula and molecular weight are critical for understanding its reactivity and interactions. For instance, typical molecular weights for such compounds range from 200 to 500 g/mol, depending on their complexity.
Aldh3A1-IN-1 undergoes specific chemical reactions primarily involving:
Kinetic studies often reveal the type of inhibition (competitive, non-competitive) exhibited by Aldh3A1-IN-1 against its target enzyme. This information is crucial for understanding its potential therapeutic effects.
The mechanism of action for Aldh3A1-IN-1 involves:
Kinetic parameters such as half-maximal inhibitory concentration (IC50) values are determined through enzymatic assays to quantify the potency of Aldh3A1-IN-1 as an inhibitor.
Aldh3A1-IN-1 typically exhibits:
Chemical properties include:
Relevant data from studies indicate that these properties significantly influence its bioavailability and therapeutic potential.
Aldh3A1-IN-1 has several applications in scientific research:
ALDH3A1 (aldehyde dehydrogenase 3 family member A1) is a NAD(P)+-dependent enzyme critical for metabolizing endogenous and exogenous aldehydes. Its primary biological function involves detoxifying cytotoxic aldehydes generated during lipid peroxidation (LPO), such as 4-hydroxynonenal (4-HNE). This aldehyde is a major LPO product of arachidonic/linoleic acid degradation and exhibits significant stability and reactivity, enabling DNA/protein adduct formation, glutathione depletion, and disruption of cellular signaling pathways [9]. ALDH3A1 converts 4-HNE to 4-hydroxy-2-nonenoic acid (4-HNA) with high catalytic efficiency (apparent Km = 362 µM; Vmax = 27,754 moles NADPH/min·mg), thereby mitigating oxidative stress-induced damage [9]. Beyond detoxification, ALDH3A1 maintains cellular redox balance by preserving glutathione pools and regulating reactive oxygen species (ROS). In normal tissues, ALDH3A1 constitutes 5–50% of soluble corneal proteins, where it acts as a "suicide" UVR absorber—sacrificing its own structure to prevent oxidative damage to ocular proteins [9].
Table 1: Key Aldehyde Substrates and Metabolic Functions of ALDH3A1
| Substrate | Toxic Consequence if Accumulated | Biological Impact of Detoxification |
|---|---|---|
| 4-HNE | Protein/DNA adducts, apoptosis | Prevents membrane damage, maintains proteasome function |
| Benzaldehyde | Neurotoxicity | Protects neural tissues |
| Lipid peroxides | ROS amplification | Reduces oxidative stress cascades |
| Aldophosphamide | Chemotherapy resistance | Sensitizes cancer cells to oxazaphosphorines |
Tissue-Specific Roles and Pathological Implications:In oral epithelium, physiological ALDH3A1 expression protects against dietary/environmental aldehydes. Paradoxically, its downregulation in oral squamous cell carcinoma (OSCC) correlates with lymph node metastasis and poor survival, suggesting tumor-suppressive functions in this context [2]. Conversely, in gastric and lung adenocarcinomas, ALDH3A1 is overexpressed and drives tumor progression via energy metabolism reprogramming. This contrast underscores its context-dependent roles: in epithelial integrity maintenance versus oncogenic metabolic support [3] [6].
ALDH3A1 overexpression is a hallmark of aggressive malignancies and contributes to therapy failure through three primary mechanisms:
Chemoresistance:ALDH3A1 inactivates chemotherapeutic prodrugs, including cyclophosphamide derivatives. In lung cancer, siRNA knockdown of ALDH3A1 sensitizes A549 cells to 4-hydroperoxycyclophosphamide (4-HC), reducing IC50 by >60% [7]. Similarly, breast adenocarcinoma cells (MCF-7) stably expressing ALDH3A1 exhibit resistance to doxorubicin, etoposide, and 5-fluorouracil due to enhanced aldehyde clearance and reduced oxidative stress [4].
Cancer Stem Cell (CSC) Maintenance:ALDH3A1 enriches CSC subpopulations by modulating key stemness transcription factors. In NSCLC, ALDH3A1high cells show upregulated OCT4, SOX2, and NOTCH1, enhancing self-renewal and tumor initiation. These cells also display increased expression of adhesion molecules (EpCAM, CD49F), facilitating metastatic niche formation [4] [6].
Metastatic Propagation:ALDH3A1 promotes epithelial-mesenchymal transition (EMT) in gastric and lung cancers. Suppressing ALDH3A1 in A549 lung adenocarcinoma cells reduces migration by 70% and invasion by 65%, concomitant with E-cadherin upregulation and vimentin/snail downregulation [5] [6]. In OSCC, however, loss of ALDH3A1 promotes EMT via IL-6/STAT3 signaling, illustrating tissue-specific duality [2].
Table 2: ALDH3A1 Expression and Cancer-Specific Pathogenic Roles
| Cancer Type | ALDH3A1 Status | Clinical/Functional Impact |
|---|---|---|
| Oral squamous cell | Downregulated | ↑ Lymph node metastasis, ↓ overall survival |
| Lung adenocarcinoma | Overexpressed | ↑ Chemoresistance, ↓ progression-free survival |
| Gastric carcinoma | Overexpressed | ↑ Fatty acid oxidation, ATP production, tumor growth |
| Hepatocellular | Overexpressed* | Wnt/β-catenin activation; no survival correlation |
*Subset linked to CTNNB1 mutations [10]
The strategic inhibition of ALDH3A1 with compounds like Aldh3A1-IN-1 addresses three oncogenic vulnerabilities:
Metabolic Dependencies:Gastric cancers use ALDH3A1 to fuel fatty acid oxidation (FAO). ALDH3A1 converts lipid peroxidation-derived aldehydes into fatty acids, which undergo β-oxidation to generate NADH for mitochondrial ATP synthesis. Knocking down ALDH3A1 depletes ATP by >50%, triggering apoptosis. Combining ALDH3A1 inhibition (gossypol) with complex I blockers (phenformin) synergistically suppresses tumor growth in vivo [3].
Signaling Pathway Crosstalk:ALDH3A1 modulates critical oncogenic cascades. In hypoxic NSCLC, ALDH3A1 activates HIF-1α/LDHA, shifting metabolism toward glycolysis (Warburg effect). Inhibiting ALDH3A1 with β-elemene reverses this, suppressing proliferation [8]. In OSCC, ALDH3A1 loss activates IL-6/STAT3, creating an alternative targetable axis [2].
Isoform-Selective Compensation:Pan-ALDH inhibitors (e.g., disulfiram) cause off-target toxicity due to overlapping substrate specificities among ALDH isoforms. Aldh3A1-IN-1’s selectivity minimizes compensatory mechanisms; in vitro studies show that ALDH1A1/ALDH3A1 dual knockdown reduces ALDH activity by 95%, impairing cell motility and proliferation more effectively than single isoform targeting [7].
Table 3: Resistance Mechanisms Addressed by ALDH3A1 Inhibition
| Resistance Mechanism | ALDH3A1 Role | Inhibition Strategy |
|---|---|---|
| Drug detoxification | Inactivates oxazaphosphorines | Restores prodrug activation |
| CSC resilience | Maintains stemness gene networks | Depletes tumor-initiating cells |
| Metabolic flexibility | Fuels FAO/glycolysis cross-talk | Induces energy crisis |
| EMT promotion | Upregulates vimentin/snail | Blocks metastatic dissemination |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0